1-ethyl-3,5-dimethyl-4-({2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}methyl)-1H-pyrazole
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an ethyl group, a dimethyl group, a pyrazole group, a furyl group, and an imidazole group . These groups are known to confer various chemical and biological properties to the compound.
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains an imidazole ring, another five-membered ring with two nitrogen atoms . These rings are likely to influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the nitrogen atoms in the pyrazole and imidazole rings could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl and dimethyl groups could affect its solubility, while the pyrazole and imidazole rings could affect its acidity and basicity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-ethyl-3,5-dimethyl-4-[[2-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-4-24-13(3)14(12(2)22-24)11-23-10-9-19-18(23)17-6-5-16(25-17)15-7-8-20-21-15/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORRITFNTDJHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN2C=CN=C2C3=CC=C(O3)C4=CC=NN4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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